Sulfoxone (disodium)

Description

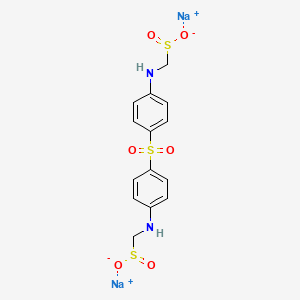

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H14N2Na2O6S3 |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

disodium;[4-[4-(sulfinatomethylamino)phenyl]sulfonylanilino]methanesulfinate |

InChI |

InChI=1S/C14H16N2O6S3.2Na/c17-23(18)9-15-11-1-5-13(6-2-11)25(21,22)14-7-3-12(4-8-14)16-10-24(19)20;;/h1-8,15-16H,9-10H2,(H,17,18)(H,19,20);;/q;2*+1/p-2 |

InChI Key |

AZBNFLZFSZDPQF-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1NCS(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NCS(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Historical Perspectives and Early Research on Sulfoxone Disodium

Discovery and Initial Synthetic Explorations of Sulfoxone (B94800) (Disodium)

The development of sulfoxone was part of a broader effort to find less toxic and more effective derivatives of dapsone for treating bacterial infections, particularly leprosy. clinmedjournals.orgunc.edu Early research in the 1940s at the Carville leprosarium in the United States demonstrated the efficacy of a dapsone derivative called Promin against leprosy. britannica.com However, Promin had to be administered intravenously. britannica.com This spurred the development of orally administrable sulfones like Diasone (sulfoxone sodium). clinmedjournals.org

Sulfoxone sodium was introduced in Japan in 1948 and later introduced to Western medicine by Ernest Muir. wikipedia.org The synthesis of sulfoxone involves the chemical modification of dapsone to create a more water-soluble and potentially less toxic compound. drugbank.comncats.io

Evolution of Early Mechanistic Hypotheses for Sulfoxone (Disodium) Activity

Initial hypotheses about how sulfoxone worked were largely based on its structural similarity to other sulfonamides. It was understood that sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthetase. drugbank.comnih.gov This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth, by utilizing para-aminobenzoic acid (PABA). drugbank.comnih.gov By blocking PABA, sulfoxone was thought to inhibit the multiplication of bacteria. nih.gov

Early observations also led to theories about the drug's effect on the host's cells. Some researchers proposed that sulfones might alter the metabolism of the Virchow cells, the host cells where the leprosy bacilli reside, making the cellular environment unsuitable for the bacteria's survival and multiplication. ilsl.br This hypothesis suggested a dual action, affecting both the bacteria and the host cell. ilsl.br

Transition from Empirical Observation to Targeted Research Methodologies for Sulfoxone (Disodium)

The early use of sulfoxone was guided by clinical observations of its effectiveness in treating leprosy. ilsl.br However, as scientific methods advanced, research shifted from these empirical observations to more targeted and controlled studies. This transition was marked by the development of in vivo models, such as the mouse footpad model, which allowed for the direct testing of drug sensitivity of Mycobacterium leprae. ilsl.br

This more rigorous approach enabled researchers to quantify the drug's efficacy and investigate the emergence of drug-resistant strains. ilsl.brilsl.br Kinetic studies and molecular modeling have further refined the understanding of how sulfoxone and other sulfones interact with their target enzymes at a molecular level. researchgate.net This shift from broad observation to specific, targeted research has been fundamental in optimizing the use of sulfones in treating leprosy and understanding their mechanism of action with greater precision.

Data Tables

Table 1: Key Milestones in the Development and Research of Sulfoxone (Disodium)

| Year | Development | Significance |

| 1908 | Synthesis of dapsone, the parent sulfone. britannica.comnih.gov | Laid the chemical foundation for the development of sulfone drugs. |

| 1940s | Early clinical trials of Promin, a dapsone derivative, for leprosy. britannica.com | Demonstrated the potential of sulfones in treating leprosy, leading to further research. unc.edu |

| 1948 | Introduction of sulfoxone sodium in Japan. wikipedia.org | Provided an orally active alternative to intravenous sulfone treatments. clinmedjournals.org |

| 1950s | Widespread use of oral dapsone as standard leprosy treatment. clinmedjournals.org | Established sulfones as the primary chemotherapy for leprosy. |

| 1960s | Development of the mouse footpad model for leprosy research. nih.gov | Enabled controlled studies of drug efficacy and resistance. ilsl.br |

Table 2: Chemical and Physical Properties of Sulfoxone (Disodium)

| Property | Value |

| IUPAC Name | disodium (B8443419);[4-[[4-(sulfinatomethylamino)phenyl]sulfonyl]phenyl]aminomethanesulfinate |

| Molecular Formula | C14H14N2Na2O6S3 ebi.ac.uk |

| Molar Mass | 450.45 g/mol wikipedia.org |

| Appearance | Water-soluble solid drugbank.com |

Established Synthetic Pathways for Sulfoxone (Disodium) Production

The production of Sulfoxone (disodium) is not a direct, single-reaction process but rather a multi-step synthesis that logically begins with the construction of the dapsone backbone, followed by the chemical modification of its amino groups.

Multi-step Organic Synthesis Protocols

The synthesis can be conceptually divided into two primary stages: the formation of the 4,4'-diaminodiphenyl sulfone (dapsone) core and the subsequent derivatization of the amino groups to yield Sulfoxone.

Stage 1: Synthesis of the Dapsone Backbone

Several routes have been established for the industrial synthesis of dapsone. One common historical method involves the reaction of 4-chloronitrobenzene with an excess of sodium sulfide (B99878) to form the thioether intermediate, 4,4'-diaminodiphenyl sulfide. This intermediate is then oxidized to the corresponding sulfone (dapsone). Subsequent reduction of the nitro groups to amines yields the final dapsone molecule.

A more contemporary and efficient "one-pot" method has been developed to streamline this process. google.com This protocol utilizes p-nitrobenzenesulfonyl chloride as the starting material and methanol (B129727) as a solvent. In the presence of a copper acetate (B1210297) catalyst, a self-desulfurization coupling reaction occurs to form p-dinitrophenyl sulfone. Without isolating this intermediate, a reducing agent such as sodium dithionite (B78146) is added directly to the reaction system to reduce the nitro groups, yielding dapsone in high yield. google.com

| Dapsone Synthesis Route | Starting Material | Key Intermediates | Key Reactions | Reference |

| Route A | 4-chloronitrobenzene, Sodium sulfide | 4,4'-dinitrodiphenyl sulfide | Nucleophilic Aromatic Substitution, Oxidation, Reduction | google.com |

| Route B (One-Pot) | p-nitrobenzenesulfonyl chloride | p-dinitrophenyl sulfone | Copper-catalyzed desulfurization coupling, Reduction | google.com |

Stage 2: Conversion of Dapsone to Sulfoxone (Disodium)

With the dapsone core synthesized, the final step involves the modification of the two primary amino groups. Sulfoxone is formed by reacting dapsone with formaldehyde (B43269) and sodium bisulfite in an aqueous solution. This reaction, a type of aminoalkylation, attaches a methanesulfinate (B1228633) group to each of the amino nitrogens. The resulting di-acid is then converted to its disodium salt, yielding the final Sulfoxone product. This modification significantly increases the water solubility of the compound compared to the poorly soluble dapsone parent molecule. nih.gov The reaction is an example of an addition reaction where the amine, formaldehyde, and bisulfite combine to form the N-substituted aminomethanesulfinate. researchgate.net

Optimization of Reaction Conditions for Enhanced Purity and Yield

Optimizing reaction conditions is critical for maximizing yield and ensuring the high purity required for pharmaceutical compounds. For the synthesis of the dapsone intermediate, key parameters include the choice of catalyst, solvent, base, and temperature.

In copper-catalyzed routes for diaryl ether or sulfone formation, the selection of the ligand and base can be crucial. Studies on related syntheses have optimized conditions by screening various bases like Cs2CO3 and solvents to achieve high yields. scirea.org For the one-pot synthesis of dapsone from p-nitrobenzenesulfonyl chloride, it was found that conducting the initial coupling reaction at 60°C for 2 hours provided the optimal yield for the intermediate. google.com

For the conversion of dapsone to Sulfoxone, the optimization focuses on controlling the stoichiometry and reaction environment.

Stoichiometry: A molar excess of formaldehyde and sodium bisulfite is typically used to ensure the complete conversion of both primary amino groups on the dapsone molecule.

pH Control: The pH of the reaction medium is a critical parameter. The reaction proceeds effectively in a neutral to slightly acidic aqueous medium, which maintains the reactivity of the reagents.

Temperature: The reaction is generally performed under mild temperature conditions to prevent the decomposition of the reactants and the product.

Purification: The final product is isolated and purified through crystallization, taking advantage of the difference in solubility between the product and any remaining starting materials or by-products.

Innovations in Green Chemistry for Sulfoxone (Disodium) Synthesis

Modern synthetic chemistry emphasizes the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. These principles can be applied to the synthesis of Sulfoxone.

Solvent-Free and Catalytic Methodologies

The application of catalysis is a cornerstone of green chemistry. The "one-pot" synthesis of dapsone is a prime example, where a copper acetate catalyst enables the reaction under milder conditions and avoids the need for harsh reagents or protecting groups. google.com This catalytic approach, which proceeds without the need for an inert gas atmosphere, simplifies the process and reduces energy inputs. google.com

Furthermore, the choice of solvents is a key consideration. The use of methanol in the one-pot dapsone synthesis is preferable to more hazardous solvents. google.com The second stage of the synthesis, the conversion to Sulfoxone, is typically carried out in water, which is the most environmentally benign solvent.

Other green improvements in the synthesis of the sulfone core involve replacing traditional, harsh oxidizing agents. For instance, some procedures for oxidizing sulfide intermediates to sulfones now employ sodium perborate (B1237305) in acetic acid, which is considered a greener alternative to permanganate (B83412) or dichromate reagents. google.com

| Green Chemistry Approach | Application in Sulfoxone Synthesis | Benefit | Reference |

| Catalysis | Copper acetate used in dapsone synthesis. | Avoids harsh reagents, simplifies process. | google.com |

| One-Pot Synthesis | Dapsone prepared without isolating intermediates. | Reduces solvent waste, energy, and time. | google.com |

| Green Solvents | Use of methanol and water. | Reduces environmental impact and worker hazard. | google.com |

| Greener Reagents | Use of sodium perborate as an oxidant. | Replaces toxic heavy-metal oxidants. | google.com |

Atom Economy and Sustainability Metrics in Production

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product.

Dapsone Synthesis: Traditional multi-step syntheses of dapsone that involve protecting groups or stoichiometric reagents like those in Friedel-Crafts reactions often have lower atom economy. In contrast, the one-pot catalytic coupling and reduction method exhibits a higher atom economy as more atoms from the starting materials are incorporated into the dapsone product. google.com

Sulfoxone Formation: The second stage of the synthesis, the reaction of dapsone with formaldehyde and sodium bisulfite, is an addition reaction. Addition reactions are inherently high in atom economy, as all the atoms of the reactants are combined to form the single desired product, with no by-products generated.

Design Principles and Synthesis of Sulfoxone (Disodium) Analogs

Sulfoxone itself is an analog of dapsone, designed primarily to enhance aqueous solubility for potential parenteral administration. The design and synthesis of other analogs are guided by structure-activity relationship (SAR) studies, which aim to modulate the therapeutic properties, metabolic stability, and safety profile of the parent compound.

The core pharmacophore for this class of compounds is the diaryl sulfone structure. Research has shown that the sulfone group in direct association with two benzene (B151609) rings, particularly with para-electron-donating groups, is a key feature for certain biological activities. nih.gov

Synthetic modifications to create analogs typically focus on several areas:

Substitution on the Aromatic Rings: The amino groups of dapsone are common sites for modification. They can be acylated, alkylated, or used as handles to attach other functional groups. For example, reacting dapsone with chloroacetyl chloride produces an acylated intermediate that can be further reacted with various amines or phenols to create a diverse library of analogs. sysrevpharm.orgresearchgate.net Replacing one of the amino groups with a nitro group has been shown to substantially alter the compound's biological interactions. nih.gov

Modification of the Sulfone Bridge: The sulfone group can be replaced with bioisosteres such as a sulfoximine (B86345) or sulfilimine to explore new chemical space and potentially improve properties like metabolic stability or target binding. researchgate.net

Conjugation: Dapsone has been chemically conjugated with other molecules, such as phytochemicals, through azo-coupling reactions to create new entities with potentially enhanced activity against resistant organisms. nih.gov

Rational Design Strategies for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and optimization. researchgate.net For sulfone-containing compounds, these studies systematically explore how modifications to the molecular structure influence biological activity. researchgate.net The sulfone group is a key structural feature in many therapeutic agents due to its chemical stability and its ability to act as a hydrogen bond acceptor, thereby influencing the molecule's interaction with biological targets. tandfonline.comnih.gov

Rational design strategies for SAR studies of compounds structurally related to Sulfoxone, such as dapsone and other aromatic sulfones, typically focus on several key areas of the molecule:

Modification of the Phenyl Rings: The electronic and steric properties of the two phenyl rings are critical. Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) can modulate the compound's activity, selectivity, and pharmacokinetic properties. The position of these substituents is also a key variable in SAR exploration.

Alteration of the Amino Groups: The amino groups in the core structure of dapsone, from which Sulfoxone is derived, are important for its biological activity. In Sulfoxone, these are substituted with sulfinomethyl groups. Further modifications of these substituents could be explored to understand their role in target binding and to optimize the compound's profile.

Isosteric Replacement of the Sulfone Group: The sulfone moiety itself is a target for modification. Bioisosteric replacement with groups such as a sulfoxide (B87167) or a sulfonamide can lead to significant changes in the compound's properties, including its polarity and metabolic stability. nih.gov

The following interactive table illustrates hypothetical modifications to the Sulfoxone backbone and the potential rationale for these changes in a SAR study, based on general principles of medicinal chemistry.

| Modification Site | Proposed Modification | Rationale for SAR Study | Potential Impact |

| Phenyl Rings | Introduction of a nitro group | To investigate the effect of a strong electron-withdrawing group on activity. | Altered electronic properties, potentially affecting target binding affinity. |

| Phenyl Rings | Addition of a methoxy (B1213986) group | To explore the impact of an electron-donating group on potency and selectivity. | Changes in lipophilicity and metabolic stability. |

| Amino Substituents | Replacement of sulfinomethyl with a larger alkyl sulfinate group | To probe the steric tolerance of the target's binding pocket. | Potential increase or decrease in binding affinity due to steric effects. |

| Sulfone Group | Bioisosteric replacement with a sulfoxide group | To assess the importance of the sulfone's hydrogen bonding capacity and geometry. | Altered polarity and potential for chirality at the sulfur atom. |

Stereoselective Synthesis of Chiral Sulfoxone (Disodium) Derivatives

Sulfoxone (disodium) is an achiral molecule as it does not possess any stereocenters. However, the development of chiral derivatives could lead to improved therapeutic properties, such as enhanced potency or reduced off-target effects. The field of asymmetric synthesis of chiral sulfones has seen significant advancements, providing methodologies that could potentially be applied to the synthesis of chiral Sulfoxone derivatives. nih.govresearchgate.net

Chirality could be introduced into the Sulfoxone scaffold by modifying it to contain a stereogenic center. This could be achieved, for example, by introducing a chiral substituent on one of the amino groups or by creating a chiral center on a carbon atom adjacent to the sulfone group (an α-chiral sulfone). rsc.org

Modern approaches to the stereoselective synthesis of chiral sulfones that could be adapted for creating chiral derivatives of Sulfoxone include:

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of unsaturated sulfones is a powerful method for producing chiral sulfones with high enantioselectivity. nih.gov This would involve the synthesis of an unsaturated precursor of a Sulfoxone derivative, which could then be stereoselectively reduced.

Asymmetric Sulfonylation: Recent developments have enabled the catalytic asymmetric production of α-C chiral sulfones. rsc.org These methods often involve the use of a chiral catalyst to control the stereochemical outcome of the reaction that forms the carbon-sulfur bond.

Kinetic Resolution: In a racemic mixture of a chiral sulfone derivative, one enantiomer could be selectively transformed into another compound, leaving the other enantiomer in high enantiomeric excess.

The following interactive table summarizes some of the modern catalytic methods for the stereoselective synthesis of chiral sulfones that could be hypothetically applied to generate chiral derivatives of Sulfoxone.

| Synthetic Strategy | Catalyst/Reagent Example | Description | Potential Application to Sulfoxone Derivatives |

| Asymmetric Hydrogenation | Ruthenium-based chiral catalysts | Enantioselective reduction of a C=C double bond adjacent to the sulfone group. nih.gov | Synthesis of a chiral Sulfoxone derivative with a stereocenter in an alkyl chain attached to the core. |

| Asymmetric Conjugate Addition | Chiral copper complexes | Stereoselective addition of a nucleophile to an α,β-unsaturated sulfone. | Creation of a chiral center at the β-position relative to the sulfone group in a modified Sulfoxone scaffold. |

| Catalytic Asymmetric Sulfonylation | Chiral Nickel catalyst with a photoactive EDA complex | Asymmetric installation of a sulfone moiety to create an α-C chiral sulfone. rsc.org | Direct formation of a chiral center adjacent to the sulfone group in a precursor to a chiral Sulfoxone analog. |

Historical and Contemporary Relevance of Sulfoxone Disodium in Research Paradigms

Sulfoxone (B94800), also known as aldesulfone sodium, emerged as a significant compound in the mid-20th century, particularly in the context of anti-leprosy research. wikipedia.org Its development marked a pivotal moment in the chemotherapy of leprosy, offering a water-soluble alternative to its parent compound, dapsone (B1669823) (4,4'-diaminodiphenyl sulfone). nih.govilsl.br The synthesis of Sulfoxone (disodium) was reported in the late 1930s and early 1940s. drugfuture.com Early clinical studies, notably by figures like Ernest Muir, were instrumental in establishing its therapeutic potential against leprosy. wikipedia.orgilsl.br

Historically, research on Sulfoxone focused on its efficacy and mechanism of action as an antibacterial agent. nih.govdrugfuture.com It functions as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthetase, which is essential for the synthesis of folic acid in susceptible microorganisms. nih.govdrugbank.com This mechanism is shared with other sulfonamides. nih.govdrugbank.com

In contemporary research, while the primary clinical application of Sulfoxone remains in the treatment of leprosy, its investigation has not entirely ceased. nih.govdrugbank.com There is a continued, albeit limited, interest in its use for other conditions like dermatitis herpetiformis. nih.govdrugfuture.comdrugbank.com The compound serves as a reference in studies exploring new anti-mycobacterial agents and in understanding the mechanisms of sulfone resistance. The chemical properties of Sulfoxone (disodium), particularly its solubility, continue to make it a relevant subject in formulation and drug delivery research.

Table 1: Chemical and Physical Properties of Sulfoxone (Disodium)

| Property | Value | Source |

| IUPAC Name | disodium (B8443419);[4-[4-(sulfinatomethylamino)phenyl]sulfonylanilino]methanesulfinate | nih.gov |

| CAS Number | 144-75-2 | drugfuture.comnih.gov |

| Molecular Formula | C₁₄H₁₄N₂Na₂O₆S₃ | drugfuture.comnih.gov |

| Molecular Weight | 448.45 g/mol | drugfuture.com |

| Appearance | Needles or amorphous powder | drugfuture.com |

| Solubility | Easily soluble in water, slightly soluble in alcohol | drugfuture.com |

Research Imperatives and Unmet Needs in Sulfoxone Disodium Investigations

Despite its long history, several areas of research concerning Sulfoxone (B94800) (disodium) remain underexplored, presenting opportunities for future investigation. There is a notable unmet need for a deeper understanding of the molecular interactions between Sulfoxone and its target enzyme, dihydropteroate (B1496061) synthetase, at a high-resolution structural level. Such studies could provide valuable insights for the rational design of new, more potent inhibitors.

Furthermore, the emergence of drug-resistant strains of Mycobacterium leprae necessitates novel therapeutic strategies. Research focused on overcoming sulfone resistance mechanisms is a critical imperative. This could involve investigating combination therapies where Sulfoxone is used alongside other agents or exploring chemical modifications of the Sulfoxone scaffold to create derivatives that are effective against resistant strains.

The broader immunological effects of Sulfoxone are not fully elucidated. While its primary action is antibacterial, understanding its potential immunomodulatory properties could open new avenues for its application. Modern "omics" technologies, such as proteomics and metabolomics, could be employed to gain a more comprehensive view of the cellular response to Sulfoxone treatment.

Finally, there is a need for the development of advanced drug delivery systems for Sulfoxone. While its water solubility is an advantage, creating targeted delivery systems could enhance its efficacy and potentially reduce systemic side effects. Research into formulations like hydrogels or nanoparticles could offer new possibilities for its administration. dovepress.comicnn2024.ir The development of such novel delivery methods addresses a broader unmet need in therapeutics for more efficient and targeted drug administration. dovepress.comgoogle.comnih.gov

Table 2: Key Research Findings on Sulfoxone (Disodium)

| Research Area | Key Finding | Reference |

| Mechanism of Action | Competitive inhibitor of dihydropteroate synthetase, blocking folic acid synthesis. | nih.govdrugbank.com |

| Historical Application | Effective in the treatment of leprosy. | wikipedia.orgdrugfuture.com |

| Pharmacokinetics | Readily absorbed orally and distributed throughout body tissues. | drugbank.com |

| Chemical Synthesis | Prepared from 4,4'-diaminodiphenylsulfone and sodium formaldehyde (B43269) sulfoxylate (B1233899). | drugfuture.com |

Sulfoxone (Disodium): A Historical and Research Overview

Sulfoxone, also known as aldesulfone sodium, is a synthetically produced sulfone drug that has played a significant role in the history of treating leprosy. drugbank.comwikipedia.org This article explores the historical context of its discovery, the evolution of understanding its mechanism of action, and the shift in research methodologies from early observations to more targeted scientific investigations.

Pharmacological Mechanisms of Action of Sulfoxone Disodium

Elucidation of Molecular Targets for Sulfoxone (B94800) (Disodium)

The primary molecular target for sulfoxone has been identified as a key enzyme within the folate synthesis pathway of susceptible microorganisms. nih.govncats.io

The principal mechanism of action for sulfoxone is the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthetase (DHPS). nih.govdrugbank.comncats.ioncats.io Sulfoxone acts as a structural analog of the enzyme's natural substrate, para-aminobenzoic acid (PABA). nih.govdrugbank.com By binding to the active site of DHPS, sulfoxone competitively blocks PABA from binding, thereby halting the enzymatic reaction that is a critical step in the synthesis of folic acid. nih.govdrugbank.com This inhibition is specific to microorganisms that must synthesize their own folic acid, as humans obtain it from their diet.

Mutations in the gene encoding DHPS are a known mechanism of resistance to sulfones and sulfonamides in pathogens like Plasmodium falciparum. nih.gov Studies have demonstrated that amino acid changes in the DHPS enzyme can dramatically decrease the binding affinity of these drugs, leading to high levels of resistance. nih.gov

Current research focuses exclusively on the inhibitory properties of sulfoxone. There is no scientific literature available to suggest that sulfoxone (disodium) functions as an enzyme activator.

Table 1: Enzyme Inhibition by Sulfoxone (Disodium)

| Target Enzyme | Mechanism of Action | Competing Substrate | Affected Pathway |

| Dihydropteroate Synthetase (DHPS) | Competitive Inhibition nih.govdrugbank.comncats.io | para-aminobenzoic acid (PABA) nih.govdrugbank.com | Folic Acid Synthesis nih.govdrugbank.com |

The established pharmacological target of sulfoxone is the enzyme dihydropteroate synthetase, where it acts on the enzyme's active site. nih.govncats.io The literature does not describe sulfoxone engaging in ligand-receptor interactions in the classical sense, such as binding to cell surface or nuclear receptors to trigger a signaling response. up.ac.zasemanticscholar.org Its action is directed at enzymatic inhibition within a metabolic pathway. nih.gov

Furthermore, the mechanism is characterized as competitive inhibition, meaning it directly competes with the substrate for the same binding site. nih.govdrugbank.com This is distinct from allosteric modulation, where a molecule binds to a site other than the active site to alter the enzyme's conformation and activity. sigmaaldrich.comsigmaaldrich.com There is no evidence to suggest that sulfoxone acts as an allosteric modulator of DHPS or any other protein.

Sulfoxone's primary effect is not the direct modulation of intracellular signaling cascades such as kinase pathways. Its mechanism is centered on the disruption of a vital metabolic pathway. nih.govdrugbank.com The inhibition of folic acid synthesis leads to a depletion of downstream products essential for DNA and RNA synthesis. This disruption of nucleotide production can indirectly affect cellular processes that rely on these molecules, including cell cycle progression and proliferation, which are regulated by complex signaling networks. However, this is a downstream consequence of metabolic starvation rather than a direct interaction with signaling proteins. No research currently indicates that sulfoxone directly binds to or modulates components of intracellular signaling cascades.

Cellular and Subcellular Effects of Sulfoxone (Disodium)

The effects of sulfoxone at the cellular and subcellular levels are direct consequences of its molecular action on the folic acid pathway.

The most significant cellular impact of sulfoxone is the disruption of the folic acid metabolic pathway. nih.govdrugbank.com By inhibiting dihydropteroate synthetase, sulfoxone prevents the formation of dihydropteroic acid, a precursor to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines and pyrimidines, which are the fundamental building blocks of DNA and RNA. The bacteriostatic effect of sulfones and sulfonamides arises from their ability to halt bacterial growth and replication by cutting off the supply of these necessary nucleic acid precursors. nih.gov

There is no scientific evidence to suggest that sulfoxone has a primary impact on cellular bioenergetics. Its mechanism is not associated with the uncoupling of oxidative phosphorylation or the inhibition of major energy-producing pathways like glycolysis or the electron transport chain. sci-hub.sewhiterose.ac.uk The impact is specifically on the anabolic pathway of folate synthesis.

Table 2: Metabolic Impact of Sulfoxone (Disodium)

| Affected Pathway | Inhibited Step | Key Enzyme | Downstream Consequence |

| Folic Acid Metabolism | Conversion of PABA to Dihydropteroic Acid | Dihydropteroate Synthetase (DHPS) nih.govdrugbank.com | Depletion of tetrahydrofolate, leading to impaired synthesis of purines and pyrimidines. nih.gov |

The regulation of gene expression and the resulting proteomic profile of a microorganism are indirectly affected by sulfoxone. By inhibiting the synthesis of nucleotides, the compound limits the availability of the building blocks required for transcription (RNA synthesis) and DNA replication. nih.gov This can lead to a global downregulation of gene expression and protein synthesis, ultimately resulting in the cessation of cell growth and division (bacteriostasis).

From a genetic standpoint, the most relevant aspect concerning sulfoxone is the gene that encodes its target, DHPS. nih.gov Mutations within this gene can result in an altered DHPS enzyme that has a lower affinity for sulfoxone, rendering the organism resistant to the drug's effects. nih.gov This represents a change in the protein structure that directly impacts the drug's efficacy. However, comprehensive studies analyzing the global changes in gene expression (transcriptomics) or protein levels (proteomics) in response to sulfoxone exposure are not available in the reviewed literature. mdpi.comnih.gov

Influence on Cell Cycle Progression and Programmed Cell Death Pathways

There is a lack of specific scientific studies detailing the direct influence of Sulfoxone (disodium) on cell cycle progression and programmed cell death (apoptosis). While some research has explored the effects of other sulfone derivatives on these pathways, this information cannot be directly attributed to Sulfoxone without specific investigation. For instance, studies on certain novel sulfone derivatives have shown they can arrest spleen cells in the G0/G1 or G2/M phases of the cell cycle. nih.gov Similarly, metabolites of the nonsteroidal anti-inflammatory drug sulindac (B1681787), which include a sulfone derivative, have been found to induce apoptosis in cancer cells, a process that is crucial for removing damaged cells. nih.govnih.gov However, no such specific data is available for Sulfoxone (disodium).

Anti-inflammatory and Immunomodulatory Mechanisms of Sulfoxone (Disodium)

While Sulfoxone's parent compound, dapsone (B1669823), is known to possess anti-inflammatory properties, specific data on Sulfoxone's own anti-inflammatory and immunomodulatory mechanisms is limited. nih.govresearchgate.netresearchgate.net

Inhibition of Pro-inflammatory Cytokine Production

Direct evidence demonstrating the inhibition of pro-inflammatory cytokine production by Sulfoxone (disodium) is not well-documented. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are key mediators of inflammation. mdpi.comnih.gov Studies on other sulfone compounds have shown an ability to inhibit the production of inflammatory mediators like TNF-α and IL-12 in macrophages. nih.gov Research on dapsone has also shown it can suppress the mRNA expression and production of TNF-α. mdpi.com Whether Sulfoxone shares these specific inhibitory capabilities remains to be scientifically validated.

Modulation of Immune Cell Activation and Migration

The precise effects of Sulfoxone (disodium) on the activation and migration of immune cells such as lymphocytes, macrophages, and neutrophils are not specifically described in the current scientific literature. Cellular metabolism is known to modulate immune cell activation and the subsequent production of cytokines. nih.gov Some therapeutic agents can modulate the immune response by affecting immune cell function and migration. frontiersin.orgjcancer.org For example, dapsone has been shown to inhibit the myeloperoxidase (MPO) system in neutrophils, which could contribute to its anti-inflammatory effects. nih.gov However, dedicated studies on Sulfoxone's role in these intricate immune processes are lacking.

Antioxidant and Oxidative Stress Response Modulation by Sulfoxone (Disodium)

The capacity of Sulfoxone (disodium) to act as an antioxidant or to modulate the body's response to oxidative stress has not been a primary focus of research.

Direct Free Radical Scavenging Capabilities

There is limited direct evidence to characterize the free radical scavenging capabilities of Sulfoxone (disodium). Free radicals are highly reactive molecules that can damage cells, and antioxidants can neutralize them. researchgate.netjournaljpri.com A study evaluating various non-steroidal anti-inflammatory drugs (NSAIDs) for their ability to scavenge singlet oxygen, a type of reactive oxygen species (ROS), included sulindac and its sulfone metabolite. tandfonline.com The sulindac sulfone metabolite did show some scavenging activity, albeit less potent than its sulfide (B99878) counterpart. tandfonline.com However, this does not provide direct data on Sulfoxone's capabilities.

Upregulation of Endogenous Antioxidant Enzyme Systems

No specific studies were found that investigate whether Sulfoxone (disodium) upregulates endogenous antioxidant enzyme systems. These systems, which include enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), are the body's primary defense against oxidative stress. mdpi.comcsic.es The Nrf2 pathway is a critical signaling pathway that regulates the expression of many of these antioxidant enzymes. nih.gov While various compounds are known to activate this protective pathway, the effect of Sulfoxone (disodium) on Nrf2 or the expression of these enzymes has not been reported.

Preclinical and in Vitro Investigations of Sulfoxone Disodium

Cell Line-Based Studies with Sulfoxone (B94800) (Disodium)

Cell-based assays are fundamental in preclinical research, offering controlled environments to study the effects and mechanisms of chemical compounds at a cellular level.

Prokaryotic Susceptibility and Molecular Interaction Studies

The primary mechanism of action for Sulfoxone (disodium) is its activity against prokaryotic cells, specifically certain bacteria. Like other sulfonamides, Sulfoxone is a synthetic bacteriostatic antibiotic with a spectrum against many gram-positive and gram-negative organisms nih.govdrugbank.com. Its principal application was in the treatment of leprosy, caused by Mycobacterium leprae drugbank.commedchemexpress.com. A significant challenge in studying its direct effect is that M. leprae is an obligate intracellular organism that cannot be cultured on artificial media, making conventional in vitro susceptibility testing difficult plos.orgmdpi.comnih.gov.

The molecular mechanism of Sulfoxone is well-established. It functions as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS) nih.govdrugbank.comncats.io. This enzyme is critical in the bacterial folic acid synthesis pathway, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyldihydropterin pyrophosphate nih.gov. By acting as a PABA antagonist, Sulfoxone blocks this essential metabolic pathway, preventing the synthesis of nucleic acids and thus inhibiting bacterial replication nih.govwikipedia.org. Resistance to sulfones is primarily associated with specific mutations in the gene encoding DHPS (folP) plos.orgnih.gov.

Table 1: Prokaryotic Target and Mechanism of Sulfoxone (Disodium)

| Feature | Description | Source(s) |

|---|---|---|

| Target Enzyme | Dihydropteroate synthase (DHPS) | nih.govdrugbank.com |

| Mechanism | Competitive inhibition; acts as a para-aminobenzoic acid (PABA) antagonist | nih.govnih.gov |

| Effect | Blocks the folic acid synthesis pathway, leading to bacteriostasis | nih.govwikipedia.org |

| Affected Organisms | Mycobacterium leprae, various gram-positive and gram-negative bacteria | nih.govdrugbank.com |

In vitro kinetic studies on the closely related sulfone, 4,4′-Diaminodiphenylsulfone (dapsone), have provided specific data on the inhibition of DHPS from Escherichia coli. These findings illustrate the competitive nature of the inhibition.

Table 2: Illustrative Inhibition Data for Dapsone (B1669823) against E. coli Dihydropteroate Synthetase

| Compound | I50 (M) | Ki (M) | Inhibition Type |

|---|---|---|---|

| 4,4′-Diaminodiphenylsulfone (Dapsone) | 2 x 10-5 | 5.9 x 10-6 | Competitive |

Data from a study on a related sulfone compound, dapsone, and is provided for illustrative purposes of sulfone-enzyme interaction. nih.gov

High-Throughput Screening for Biological Activity Profiling

High-throughput screening (HTS) involves the use of automation and robotics to rapidly test thousands to millions of compounds for a specific biological activity wikipedia.orgbmglabtech.com. This process allows for the identification of "hits"—compounds that modulate a particular biomolecular pathway wikipedia.org. There is no specific information in the available scientific literature to indicate that Sulfoxone (disodium) has been subjected to modern high-throughput screening campaigns for broad biological activity profiling. Such screening would be used to identify novel therapeutic applications or off-target effects by testing the compound against large panels of enzymes, receptors, or cell-based assays.

Organotypic and Tissue Culture Models for Sulfoxone (Disodium) Research

Organotypic models, which involve the three-dimensional culture of cells or tissues, provide a more physiologically relevant context than traditional 2D cell culture, bridging the gap between cell-based assays and in vivo studies.

Ex Vivo Tissue Explant Studies for Functional Assessment

Ex vivo tissue explant models utilize fresh tissue cultured outside the body, preserving the native tissue architecture and microenvironment for a short period wikipedia.orgmdpi.com. There are no documented studies that have used ex vivo models to assess the primary antibacterial function of Sulfoxone (disodium).

However, research on the related compound dapsone demonstrates the utility of such models for the sulfone drug class. In one study, split-thickness human skin explants were exposed to dapsone to investigate its bioactivation and subsequent covalent binding to skin proteins (haptenation) researchgate.net. This research showed that intact human skin is capable of metabolizing dapsone, an important finding for understanding idiosyncratic drug reactions researchgate.net. This application highlights how ex vivo models could be used to study the metabolism and potential skin-related effects of Sulfoxone (disodium), although specific data is not available.

Three-Dimensional (3D) Cell Culture and Organoid Systems

Three-dimensional (3D) cell culture and organoid models represent advanced in vitro systems that allow cells to grow and interact in a manner that more closely mimics the architecture and function of native tissues and organs nih.govbjmu.edu.cn. Organoids, in particular, are derived from stem cells and can self-organize into miniature organ-like structures, making them valuable for disease modeling and drug testing nih.govbiorxiv.org.

Currently, there is no evidence in the scientific literature of Sulfoxone (disodium) being investigated using 3D cell culture or organoid systems. These advanced models could theoretically be used to study the efficacy and penetration of Sulfoxone in complex microenvironments, such as in an in vitro granuloma model for leprosy, or to investigate its effects on organoids modeling the liver or skin to better understand its metabolism and potential toxicities.

Animal Model Studies for Pharmacodynamic Assessment of Sulfoxone (Disodium)

The pharmacodynamic properties of sulfoxone (disodium) have been primarily evaluated through various animal models. These studies are crucial for understanding the drug's therapeutic effects and its interactions with physiological systems. As a prodrug, sulfoxone is metabolized in vivo to its active form, dapsone, which is the entity responsible for its pharmacological activity. nih.govpraxis-schuster.ch Therefore, many animal studies focus on the effects of the parent sulfone, dapsone.

Rodent Models for Investigating Pathophysiological Modulations

Rodent models have been instrumental in the preclinical assessment of sulfones like sulfoxone. arizona.edunih.gov Early in vivo studies in rodent models of bacterial infections, such as those caused by streptococci, were pivotal in demonstrating the antimicrobial effects of sulfones. scielo.br Specifically, in the context of leprosy, rodent models, particularly mice infected with Mycobacterium leprae, have been essential for evaluating the therapeutic efficacy of sulfones. scielo.brdrugbank.com These models helped establish the suppressive, though not curative, effect of these drugs on the infection. escholarship.org Furthermore, rodent models of Parkinson's disease, such as those induced by toxins like MPTP, have been used to study the neuroprotective effects of novel styryl sulfone compounds, demonstrating their potential to suppress neuroinflammation and oxidative stress. nih.govmdpi.com Other studies have utilized rodent models to show that certain sulfones can prevent tumor formation in cases of chemical carcinogenesis. arizona.edu

Table 1: Examples of Rodent Models in Sulfone Research

| Model Type | Application | Key Findings |

|---|---|---|

| Mycobacterium leprae-infected mice | Leprosy | Demonstrated the suppressive antimicrobial effect of sulfones. scielo.brdrugbank.com |

| Toxin-induced (e.g., MPTP) mice | Parkinson's Disease | Showed neuroprotective effects of styryl sulfones via anti-inflammatory and antioxidant mechanisms. mdpi.com |

| Chemical carcinogenesis models | Cancer | Indicated a preventative role of sulfones in tumor formation. arizona.edu |

Non-Rodent Mammalian Models for Comprehensive Mechanistic Insights

Regulatory guidelines often necessitate preclinical studies in both a rodent and a non-rodent mammalian species to better predict human responses. premierconsulting.comaltasciences.com The choice of the non-rodent model—commonly dogs, non-human primates, or miniature swine—is largely driven by which species' metabolism is most relevant to humans for the specific drug class. altasciences.comabpi.org.uk While specific studies on sulfoxone in non-rodent models are not extensively detailed in recent literature, the general use of these models is to gain a more comprehensive understanding of pharmacokinetics and metabolism. ijrpc.com For sulfones, dogs and primates have been historically used. abpi.org.uk Such models are crucial for understanding inter-species differences in the conversion of sulfoxone to dapsone and the resulting systemic exposure to the active metabolite. ijrpc.com

Genetic and Induced Disease Models for Target Validation

The primary molecular target of sulfoxone's active metabolite, dapsone, is the enzyme dihydropteroate synthase (DHPS) in microorganisms. scielo.brnih.govdrugbank.com This enzyme is critical for the synthesis of folic acid, which is necessary for microbial survival. nih.govdrugbank.com Induced disease models, such as mice infected with Plasmodium berghei (a model for malaria), have been used to assess the in vivo efficacy of sulfone and sulfoxide (B87167) compounds, validating their antiplasmodial activity. asm.org

Genetic models are also powerful tools for target validation. nih.govacs.org For instance, transgenic rodent models, where specific genes are knocked out or altered, can be used to study the role of host factors in disease and drug response. nih.gov While specific genetic models designed solely to validate DHPS as the target of sulfoxone are not prominent, the extensive body of research on sulfonamide resistance mechanisms, often involving mutations in the DHPS gene, provides strong genetic validation of this target. nih.gov Furthermore, genetic disruption approaches in model organisms like Drosophila can help identify host pathways that are affected by drugs and are important for regulating infections. frontiersin.org

Comparative Mechanistic Studies: Sulfoxone (Disodium) vs. Related Chemical Entities

Comparative studies are essential for positioning the therapeutic utility of sulfoxone relative to its parent compound, dapsone, and other sulfone analogs.

Comparative Analysis of Molecular Target Engagement and Specificity

Sulfoxone, after its conversion to dapsone, engages the same molecular target as dapsone: dihydropteroate synthase (DHPS). nih.govdrugbank.comresearchgate.net The mechanism involves competitive inhibition of the enzyme's natural substrate, para-aminobenzoic acid (PABA). scielo.br This disrupts the folic acid synthesis pathway in susceptible microorganisms. praxis-schuster.chresearchgate.net The primary distinction between sulfoxone and dapsone lies in their chemical structure and resulting physicochemical properties. Sulfoxone was developed as a more water-soluble prodrug of dapsone. nih.gov This structural difference does not alter the molecular target but was intended to affect its delivery and bioavailability. praxis-schuster.ch Comparative studies of different sulfone analogs often focus on the efficiency of their conversion to the active form and their relative affinities for the DHPS enzyme.

Differential Cellular and Systemic Responses to Sulfoxone (Disodium) Analogs

The differing structures of sulfoxone and its analogs lead to varied cellular and systemic responses. Sulfoxone's design as a disodium (B8443419) salt aimed to improve water solubility compared to dapsone. praxis-schuster.chnih.gov This was intended to allow for more reliable absorption. praxis-schuster.ch The systemic response is therefore influenced by the pharmacokinetics of the prodrug and its conversion to the active dapsone metabolite.

Table 2: Comparison of Sulfoxone and Related Sulfones

| Compound/Analog Class | Key Distinguishing Feature | Implication for Cellular/Systemic Response |

|---|---|---|

| Sulfoxone (Disodium) | Prodrug of dapsone with enhanced water solubility. nih.gov | Designed for potentially more consistent absorption and bioavailability of the active metabolite, dapsone. praxis-schuster.ch |

| Dapsone | The parent active compound, less water-soluble. nih.gov | Oral administration leads to variable absorption; serves as the benchmark for efficacy and toxicity. praxis-schuster.ch |

| Styryl Sulfones | Novel synthetic analogs. mdpi.com | Showed multi-target neuroprotective effects in preclinical models, including anti-inflammatory and antioxidant properties. mdpi.com |

| Sulfone-Xanthone Probes | Sulfone chromophore engineered for fluorescence. acs.org | Used for in vivo imaging to track biodistribution, showing accumulation in tumors and excretory organs. acs.org |

| Sulfoxide Analogs | Investigated as a prodrug strategy. asm.org | Can generate higher in vivo exposure to the active sulfone metabolite compared to direct administration of the sulfone. asm.org |

Pharmacokinetic and Pharmacodynamic Principles of Sulfoxone Disodium

Absorption Characteristics of Sulfoxone (B94800) (Disodium)

The absorption of Sulfoxone, primarily administered orally, is a critical first step in its pharmacokinetic profile. nih.gov The efficiency and mechanism of its uptake from the gastrointestinal tract determine its subsequent availability to exert systemic effects.

While specific mechanistic studies on Sulfoxone in preclinical models are not extensively detailed in the available literature, general principles of drug absorption for sulfonamides suggest a rapid and efficient process. drugbank.comnih.gov The absorption of drugs from the gastrointestinal (GI) tract can occur through several mechanisms, including passive transcellular or paracellular diffusion, and carrier-mediated transport. bham.ac.uk For polar, water-soluble molecules like Sulfoxone, passive diffusion through aqueous channels or paracellular pathways is a likely route. drugbank.combham.ac.uk

The environment within the GI tract, including pH, fluid volume, and the presence of efflux transporters like P-glycoprotein, can influence the rate and extent of absorption. bham.ac.uknih.gov Efflux pumps can actively transport drugs out of intestinal cells back into the lumen, thereby limiting absorption. nih.gov Preclinical research on related compounds often utilizes various models to elucidate these mechanisms, from in vitro cell cultures (e.g., Caco-2 cells) to in situ intestinal perfusion studies in animal models, which help quantify permeability and identify potential transport pathways. wuxiapptec.comnih.gov Given that most sulfonamides are readily absorbed orally, it is inferred that Sulfoxone follows a similar pattern of efficient gastrointestinal uptake in preclinical species. nih.gov

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. nih.gov For orally administered drugs, this is influenced by both absorption and first-pass metabolism in the gut wall and liver. wuxiapptec.com Sulfoxone is considered a prodrug that is metabolized to its active component, dapsone (B1669823). Therefore, assessments of its bioavailability often focus on the systemic concentration of dapsone following Sulfoxone administration.

Investigational studies have measured the peak plasma concentration (Cmax) of dapsone after a single oral dose of Sulfoxone, providing a key indicator of the parent drug's successful absorption and subsequent conversion. While comprehensive data on various investigational formulations of Sulfoxone are limited, the available pharmacokinetic parameters for its active metabolite confirm its systemic availability after oral administration.

| Analyte | Administered Compound | Dose | Population | Cmax Value |

|---|---|---|---|---|

| Dapsone (plasma) | Sulfoxone | 330 mg (single, oral) | Homo sapiens | 600 ng/mL |

Distribution Profile of Sulfoxone (Disodium)

Following absorption, Sulfoxone and its metabolites are distributed throughout the body. The extent and pattern of this distribution are dictated by the drug's physicochemical properties, plasma protein binding, and regional blood flow.

As a class, sulfonamides are known to be widely distributed throughout all body tissues. drugbank.comnih.gov High concentrations are typically achieved in various body fluids, including pleural, peritoneal, synovial, and ocular fluids. drugbank.comnih.gov This extensive distribution suggests that the drug does not remain confined to the vascular compartment and can readily penetrate different physiological spaces.

Preclinical studies in porcine models involving other sulfonamides provide insight into the expected tissue distribution patterns. These studies show significant accumulation in key organs such as the liver and kidney, as well as in muscle and fat, illustrating the broad dissemination characteristic of this drug class. nih.gov The kinetics of accumulation and elimination from these tissues are crucial for understanding the compound's duration of action and potential for residue formation.

| Compound | Tissue | Observed Concentration (ng/g) |

|---|---|---|

| Sulphadimethoxine | Liver | 129 |

| Kidney | 104 | |

| Muscle | 125 | |

| Fat and Skin | 120 | |

| Sulphamethazine | Liver | 89 |

| Kidney | 89 | |

| Muscle | 101 | |

| Fat and Skin | 89 | |

| Sulphacetamide | Liver | 55 |

| Kidney | 80 | |

| Muscle | 65 | |

| Fat and Skin | 51 |

The binding of drugs to plasma proteins, such as albumin, is a critical factor influencing their distribution and availability. wikipedia.org A drug exists in the blood in two forms: bound to proteins and unbound (free). wikipedia.org Only the unbound fraction is pharmacologically active and available to diffuse into tissues, be metabolized, or be excreted. wikipedia.orgyoutube.com

Sulfoxone has a plasma protein binding of approximately 69%. nih.govwikipedia.org This indicates that a significant portion of the drug in circulation is bound, acting as a temporary reservoir. youtube.com The binding is a reversible equilibrium, and as the free drug is cleared from the plasma, more drug is released from the protein-bound state to maintain this balance. wikipedia.org The degree of protein binding affects the drug's volume of distribution and its duration of action. youtube.com

| Compound | Protein Binding (%) |

|---|---|

| Sulfoxone | 69% nih.govwikipedia.org |

| Sulphadiazine | 56.2% (mean) nih.gov |

| Sulphamethoxazole | 76.9% (mean) nih.gov |

The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). mdpi.com The ability of a drug to cross the BBB is crucial for treating CNS infections or diseases.

For the sulfonamide class, it is reported that cerebrospinal fluid (CSF) levels can be high, particularly in the presence of meningeal infections, which can increase the permeability of the BBB. drugbank.comnih.gov Predictive models for Sulfoxone also suggest that it has the potential to cross the blood-brain barrier. drugbank.com This capability is significant, as it allows the drug to reach therapeutic concentrations within the CNS, a site that is inaccessible to many therapeutic agents.

Metabolism and Biotransformation Pathways of Sulfoxone (Disodium)

The biotransformation of Sulfoxone (disodium) is presumed to occur primarily in the liver, a common site for the metabolism of many xenobiotics. wikipedia.orgdrugbank.com The metabolic processes can be broadly categorized into Phase I and Phase II reactions, which aim to convert the drug into more water-soluble compounds, facilitating their elimination from the body.

Phase I and Phase II Metabolic Reactions

Phase I Reactions: These reactions typically involve the introduction or unmasking of functional groups. For sulfones like Sulfoxone, a key Phase I pathway is likely N-hydroxylation. In the case of its analog dapsone, N-hydroxylation is a significant metabolic step, leading to the formation of dapsone hydroxylamine (B1172632). nih.govnih.gov This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov It is plausible that Sulfoxone (disodium) undergoes a similar oxidative transformation.

Phase II Reactions: Following Phase I metabolism, or for the parent drug itself if it possesses suitable functional groups, Phase II reactions involve conjugation with endogenous molecules. For dapsone, the primary Phase II reactions are N-acetylation, N-glucuronidation, and N-sulfation. bohrium.com These conjugation reactions significantly increase the water solubility of the metabolites, preparing them for excretion. bohrium.com It is highly probable that Sulfoxone (disodium) and its Phase I metabolites also undergo these conjugation pathways.

| Metabolic Reaction | Predicted Pathway for Sulfoxone (disodium) | Key Enzymes (Inferred from Dapsone) |

| Phase I | ||

| N-hydroxylation | Formation of hydroxylamine metabolites. | Cytochrome P450 enzymes (e.g., CYP2C9, CYP2E1, CYP3A4). nih.govnih.govdrugbank.comresearchgate.net |

| Phase II | ||

| N-acetylation | Acetylation of the amino groups. | N-acetyltransferases (NATs). bohrium.com |

| N-glucuronidation | Conjugation with glucuronic acid. | UDP-glucuronosyltransferases (UGTs). bohrium.comwashington.edu |

| N-sulfation | Conjugation with sulfate (B86663). | Sulfotransferases (SULTs). bohrium.com |

Identification and Characterization of Major and Minor Metabolites

Based on the metabolic pathways of dapsone, the anticipated major and minor metabolites of Sulfoxone (disodium) would include hydroxylated derivatives and their subsequent conjugates.

Major Metabolites (Predicted):

Hydroxylated Metabolites: Formed through Phase I N-hydroxylation.

N-acetylated Metabolites: Resulting from the acetylation of the parent compound. For dapsone, monoacetyldapsone (B194098) (MADDS) is a major metabolite. bohrium.com

Minor Metabolites (Predicted):

Glucuronide Conjugates: Formed by the attachment of glucuronic acid to the parent drug or its hydroxylated metabolites. bohrium.com

Sulfate Conjugates: Formed by the attachment of a sulfate group. bohrium.com

The relative abundance of these metabolites can be influenced by genetic polymorphisms in the metabolizing enzymes, such as the "slow" and "rapid" acetylator phenotypes observed with dapsone due to variations in N-acetyltransferase activity. bohrium.com

Enzyme Kinetics and Isotype-Specific Contributions to Sulfoxone (Disodium) Metabolism

The N-hydroxylation of dapsone is a complex process involving multiple CYP450 isozymes. Studies have shown that CYP2C9 is a major contributor to this pathway at clinical concentrations, with CYP2C8, CYP2E1, and CYP3A4 also playing roles. nih.govnih.govdrugbank.comresearchgate.net The kinetics of dapsone N-hydroxylation have been described as biphasic in human liver microsomes, suggesting the involvement of at least two enzymes with different affinities for the substrate. nih.govnih.gov

The table below summarizes the potential contributions of different CYP isozymes to the Phase I metabolism of Sulfoxone (disodium), extrapolated from dapsone data.

| Enzyme | Role in Dapsone Metabolism | Predicted Role in Sulfoxone (disodium) Metabolism |

| CYP2C9 | Major contributor to N-hydroxylation. drugbank.comresearchgate.net | Likely a major enzyme in the N-hydroxylation of Sulfoxone. |

| CYP2E1 | Contributes to N-hydroxylation. nih.gov | May contribute to the N-hydroxylation of Sulfoxone. |

| CYP3A4 | Contributes to N-hydroxylation. nih.govnih.gov | May contribute to the N-hydroxylation of Sulfoxone. |

| CYP2C8 | Minor contributor to N-hydroxylation. drugbank.comresearchgate.net | Potentially a minor contributor to the N-hydroxylation of Sulfoxone. |

Excretion Pathways of Sulfoxone (Disodium)

The elimination of Sulfoxone (disodium) and its metabolites from the body is expected to occur primarily through renal and biliary routes.

Renal Clearance Mechanisms and Elimination Kinetics

The kidneys are the principal organs for the excretion of water-soluble drugs and their metabolites. openaccessjournals.com For sulfonamides in general, renal excretion is a major pathway of elimination. nih.gov The metabolites of dapsone, including hydroxylated compounds and their glucuronide and sulfate conjugates, are primarily found in the urine. bohrium.com This suggests that the water-soluble metabolites of Sulfoxone (disodium) are also likely eliminated via the kidneys.

The renal clearance of sulfonamides can be influenced by factors such as urinary pH, which can affect the ionization and subsequent reabsorption of the drug. mdpi.com The elimination half-life of Sulfoxone is reported to be between 3 to 8 hours. wikipedia.org

Biliary and Fecal Excretion Routes

Biliary excretion is another important route for the elimination of drugs and their metabolites, particularly for compounds with higher molecular weights and polar characteristics. While specific data on the biliary excretion of Sulfoxone (disodium) is not available, studies on other sulfonamides suggest that this can be a significant pathway. For instance, some sulfonamide glucuronides are extensively excreted in the bile. nih.gov

Pharmacodynamic Relationship and Efficacy Markers in Preclinical Models

The in vivo efficacy of Sulfoxone (disodium), a sulfone antimicrobial and anti-inflammatory agent, is intrinsically linked to its concentration at the site of action and the subsequent pharmacological response. Preclinical models are instrumental in elucidating these relationships and identifying biomarkers that can predict clinical benefit. While specific preclinical pharmacodynamic data for Sulfoxone (disodium) is limited, a substantial body of research on its parent compound, dapsone, provides a strong basis for understanding its exposure-response relationships and for the identification of relevant biomarkers. Given that Sulfoxone is a prodrug of dapsone, the pharmacodynamic principles are largely translatable.

Exposure-Response Relationships and Predictive Modeling

The therapeutic effects of sulfones like Sulfoxone are concentration-dependent. Preclinical studies with dapsone have established clear relationships between drug exposure and its anti-inflammatory and antimicrobial activities. These relationships are fundamental to developing predictive models that can guide dose selection and optimization in further studies.

Anti-Inflammatory Effects:

A primary mechanism of action for sulfones is the inhibition of neutrophil functions. In preclinical models of autoimmune blistering diseases, dapsone has been shown to mitigate inflammation by reducing the recruitment of neutrophils to the skin and disrupting their release of inflammatory mediators. This effect is dose-dependent. For instance, in vitro studies have demonstrated that dapsone inhibits the adherence of neutrophils to antibodies in a concentration-dependent manner, with up to 75% inhibition observed at a concentration of 50 micrograms/ml.

Further studies have elucidated that dapsone antagonizes the association of leukotriene B4 (LTB4), a potent neutrophil chemoattractant, with its receptors on human neutrophils at concentrations of 10-100 microM. This inhibition of LTB4 binding directly translates to a reduced chemotactic response of neutrophils. The anti-inflammatory action is also attributed to the suppression of reactive oxygen species (ROS) production by neutrophils.

The relationship between dapsone concentration and its effect on neutrophil function provides a clear example of an exposure-response relationship that can be modeled.

Table 1: In Vitro Exposure-Response of Dapsone on Neutrophil Function

| Dapsone Concentration | Effect on Neutrophil Function | Reference |

|---|---|---|

| 10-100 microM | Antagonized association of LTB4 with its specific receptor sites. |

Antimicrobial Effects:

In preclinical models of leprosy, the antimicrobial efficacy of dapsone against Mycobacterium leprae is dependent on maintaining an effective concentration of the drug. The minimal inhibitory concentration (MIC) of dapsone for M. leprae has been determined in mouse models. Isolates of M. leprae from untreated patients were inhibited from multiplication by treatment of mice with dapsone at a concentration of 10-4 g per 100 ml in their diet. The majority of isolates were also susceptible to a lower concentration of 3 × 10-5 g per 100 ml.

This data allows for the establishment of a threshold concentration required for a bacteriostatic effect, a critical parameter in pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Predictive Modeling:

While specific predictive models for Sulfoxone are not extensively published, the principles of PK/PD modeling for anti-inflammatory and antimicrobial agents are well-established and can be applied. These models integrate pharmacokinetic data (drug absorption, distribution, metabolism, and excretion) with pharmacodynamic data (the drug's effect on the body) to simulate the time course of drug effect.

For the anti-inflammatory effects of a sulfone, an indirect response model could be utilized. This type of model would assume that the drug inhibits the production of pro-inflammatory mediators (such as LTB4 or certain cytokines), which in turn leads to a reduction in the observable signs of inflammation (e.g., swelling, neutrophil infiltration). The model would incorporate parameters such as the drug's IC50 (the concentration at which it produces 50% of its maximal inhibitory effect) for the inhibition of a particular biomarker.

For the antimicrobial effects, a model could be developed to link the time course of drug concentration to the rate of bacterial killing or inhibition of growth. Such a model would be crucial for predicting the duration of therapy required to achieve a certain level of bacterial clearance.

The development of robust predictive models from preclinical data is a key step in translational science, helping to bridge the gap between animal studies and human clinical trials and to optimize dosing regimens for maximum efficacy.

Identification and Validation of Preclinical Biomarkers of Activity

Biomarkers are essential tools in preclinical studies to provide evidence of a drug's biological activity and to serve as surrogate endpoints for clinical efficacy. For a compound like Sulfoxone with both anti-inflammatory and antimicrobial properties, a range of biomarkers can be identified and validated in animal models.

Biomarkers for Anti-Inflammatory Activity:

Given the central role of neutrophils in the mechanism of action of sulfones, many of the key biomarkers are related to neutrophil function and the inflammatory cascade they initiate.

Neutrophil Infiltration: A direct measure of the anti-inflammatory effect of Sulfoxone in preclinical models of inflammatory skin diseases (such as models of dermatitis herpetiformis or pemphigoid diseases) is the quantification of neutrophil numbers in skin biopsies. A dose-dependent reduction in neutrophil infiltration would be a strong indicator of drug activity.

Neutrophil Activation Markers: The expression of adhesion molecules on the surface of neutrophils, such as CD11b and L-selectin, is a marker of their activation state. In preclinical models, a reduction in the expression of these markers on circulating or tissue-infiltrating neutrophils would indicate a pharmacodynamic effect of the drug.

Inflammatory Mediators:

Leukotriene B4 (LTB4): As dapsone has been shown to inhibit LTB4 release from neutrophils, measuring the levels of LTB4 in tissue homogenates or biological fluids from preclinical models would be a relevant biomarker of drug activity.

Interleukin-8 (IL-8): IL-8 is a potent chemokine for neutrophils. In preclinical models of inflammatory conditions where IL-8 is upregulated, a reduction in IL-8 levels following treatment with Sulfoxone would be a valuable efficacy marker.

Reactive Oxygen Species (ROS): The production of ROS by activated neutrophils contributes to tissue damage. The inhibition of ROS release can be measured in ex vivo assays using neutrophils isolated from treated animals and would serve as a biomarker of the drug's antioxidant and anti-inflammatory effects.

Table 2: Preclinical Biomarkers for the Anti-Inflammatory Activity of Sulfones

| Biomarker Category | Specific Biomarker | Preclinical Model Application | Reference |

|---|---|---|---|

| Cellular Infiltration | Neutrophil count in tissue | Models of autoimmune blistering diseases | |

| Cellular Activation | CD11b, L-selectin expression | Models of inflammatory skin disease | - |

| Inflammatory Mediators | Leukotriene B4 (LTB4) levels | Models of neutrophil-driven inflammation | |

| Inflammatory Mediators | Interleukin-8 (IL-8) levels | Models of inflammatory skin disease | - |

Biomarkers for Antimicrobial Activity (Leprosy):

In preclinical models of leprosy, typically mouse footpad models, biomarkers are focused on assessing the viability and quantity of Mycobacterium leprae.

Bacterial Load: The most direct measure of antimicrobial efficacy is the reduction in the number of viable M. leprae in the infected tissue. This can be assessed through techniques such as quantitative polymerase chain reaction (qPCR) to measure bacterial DNA or through traditional bacterial culture methods where applicable.

Morphological Index (MI): In the context of leprosy, the MI is a microscopic assessment of the proportion of solidly staining (viable) acid-fast bacilli to non-solidly staining (non-viable) bacilli. A decrease in the MI in treated animals is a well-established marker of therapeutic response.

Host Immune Response Markers: While not direct measures of bacterial killing, modulation of the host immune response to M. leprae can be an indicator of treatment efficacy. This could include measuring changes in the levels of specific cytokines or antibody titers against mycobacterial antigens.

The validation of these biomarkers in preclinical models is a critical step. This involves demonstrating that changes in the biomarker are consistently and predictably related to the therapeutic effect of the drug. A validated biomarker can then be used to accelerate the preclinical development process and can potentially be translated for use in clinical trials to monitor treatment response.

Advanced Analytical Methodologies for Sulfoxone Disodium

Chromatographic Techniques for Sulfoxone (B94800) (Disodium) Quantification

Chromatography is a fundamental separation science that plays a pivotal role in the analysis of pharmaceutical compounds. For Sulfoxone (disodium), a range of chromatographic techniques are employed to ensure accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of non-volatile or thermally labile compounds like Sulfoxone. The separation is typically achieved on a reversed-phase column, such as a C18 column. thaiscience.infojapsonline.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., formic acid solution or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). thaiscience.infonanobioletters.comnih.gov

A variety of detection methods can be coupled with HPLC for the quantification of sulfones. UV detection is common, with the wavelength set to a maximum absorbance for the analyte, often around 270-295 nm for dapsone (B1669823) and related compounds. sielc.comresearchgate.net For enhanced sensitivity, particularly for trace amounts of impurities or metabolites, fluorometric detection can be employed, offering significantly lower detection limits. nih.gov Electrochemical detection has also been shown to be effective for the analysis of sulfonamides in plasma, providing high sensitivity. nih.gov The choice of detector depends on the specific requirements of the analysis, such as the concentration of the analyte and the complexity of the sample matrix.

A gradient HPLC method has been developed for the impurity profiling of the related compound dapsone, demonstrating the capability of this technique to separate the parent drug from its various impurities. nih.gov Stability-indicating HPLC methods have also been established, which are crucial for assessing the degradation of the drug under various stress conditions like oxidation, hydrolysis, and photolysis. thaiscience.inforesearchgate.net

Table 1: Example HPLC Methods for Analysis of Related Sulfones

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | C18 | C18 | Obelisc R (Mixed-mode) |

| Mobile Phase | Acetonitrile/1.5% Acetic Acid (25:75 v/v) | Methanol/Water (65:35 v/v) | Acetonitrile/Formic Acid Gradient |

| Flow Rate | 0.7 mL/min | Not Specified | 1.0 mL/min |

| Detection | UV at 230 nm | UV at 289 nm | UV at 270 nm |

| Application | Quantification in nanocapsules japsonline.com | Stability studies researchgate.net | Impurity analysis sielc.com |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Since Sulfoxone (disodium) and related sulfones are generally non-volatile, a derivatization step is often required to convert them into more volatile compounds suitable for GC analysis. For instance, dapsone (4,4'-diaminodiphenyl sulfone) can be converted to 4,4'-diiododiphenyl sulfone, which is then analyzed by GC with an electron capture detector (ECD), a highly sensitive detector for halogenated compounds. acs.org This approach allows for the measurement of nanogram levels of the drug in plasma. acs.org

GC is particularly useful for purity assessment, as it can separate volatile impurities from the main compound. High-temperature capillary GC has been employed for the simultaneous quantification of unsulfonated linear alkylbenzene (LAB) and LAB sulfones, demonstrating its utility in monitoring manufacturing processes and ensuring product purity. researchgate.net The choice of a suitable capillary column, such as a specialty metal capillary column, is crucial for achieving the necessary separation at high temperatures. researchgate.net

Table 2: GC Method Parameters for a Related Sulfone Derivative

| Parameter | Value |

|---|---|

| Derivatization | Conversion to iodo derivatives acs.org |

| Column | 3% Poly-A-103 acs.org |

| Carrier Gas | Prepurified nitrogen acs.org |

| Detector | Electron Capture Detector (ECD) acs.org |

| Application | Quantification in plasma acs.org |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically less than 2 µm) and operating at higher pressures than conventional HPLC. waters.com This results in dramatically increased resolution, speed, and sensitivity. waters.comaustinpublishinggroup.com The enhanced separation efficiency of UPLC allows for shorter analysis times, often reducing a 30-minute HPLC run to just 5-10 minutes, while improving the detection of trace-level compounds.

The application of UPLC for the analysis of sulfones has been demonstrated in various studies. For instance, a UPLC method has been used to quantify sulfur amino acids, including methionine sulfone, showcasing its capability for analyzing sulfone-containing compounds. nih.gov The principles of UPLC are the same as HPLC, but the improved performance allows for more efficient method development and higher sample throughput, making it a valuable tool in pharmaceutical analysis. austinpublishinggroup.com

Mass Spectrometry (MS) for Sulfoxone (Disodium) Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method like LC, it provides a highly selective and sensitive tool for the identification and quantification of compounds in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of drugs and their metabolites in biological matrices. isca.menih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In LC-MS/MS, a specific precursor ion of the analyte is selected and fragmented to produce characteristic product ions, which are then detected. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and enhances specificity. researchgate.net

LC-MS/MS methods have been successfully developed and validated for the simultaneous determination of dapsone and its major metabolite, N-acetyl dapsone, in human plasma. researchgate.net These methods are crucial for pharmacokinetic studies, allowing for the precise measurement of drug and metabolite concentrations over time. The high sensitivity of LC-MS/MS enables the detection of compounds at the nanogram per milliliter (ng/mL) level or even lower. researchgate.netisca.me The method is also applicable for confirming the presence of sulfonamide residues in food products at very low levels. nih.gov

Table 3: Example LC-MS/MS Method for a Related Sulfone

| Parameter | Value |

|---|---|

| Chromatography | UPLC nih.gov |

| Column | C18 nih.gov |

| Ionization | Positive Electrospray Ionization (ESI+) nih.gov |

| Detection | Triple Quadrupole Mass Spectrometer nih.gov |

| Linear Range | 2.5-1000 ng/mL for dapsone nih.gov |

| Application | Pharmacokinetic studies in rat plasma nih.gov |